N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5,6,7,8-tetrahydronaphthalen-2-yl group and at position 2 with a 1,3-benzothiazole-2-carboxamide moiety. The benzothiazole moiety is associated with antitumor activity via kinase inhibition or apoptosis induction .
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-17(19-21-15-7-3-4-8-16(15)27-19)22-20-24-23-18(26-20)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSTOBDGLEJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an oxadiazole ring. Its molecular formula is C18H16N4O2S, and it exhibits properties typical of heterocyclic compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight | 356.41 g/mol |
| IUPAC Name | This compound |
Target Interaction
Research indicates that this compound interacts primarily with the Retinoic Acid Receptor Gamma (RARG) . This receptor plays a crucial role in regulating gene expression involved in cell growth and differentiation. The binding affinity of the compound to RARG suggests it may modulate various signaling pathways associated with cellular proliferation and apoptosis.
Biochemical Pathways
The compound is hypothesized to influence several biochemical pathways:
- Cell Growth and Differentiation : By activating RARG, it may promote or inhibit specific cellular processes.
- Gene Expression Modulation : It likely alters the expression levels of genes involved in cancer progression.
Cellular Effects
In vitro studies have shown that this compound can affect:
- Cell Signaling Pathways : It may influence pathways such as PI3K/Akt and mTORC1.
- Cytotoxicity in Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In one study, it was found to reduce cell viability significantly in human cancer cell lines with IC50 values ranging from 6.3 to 26.2 µM . The presence of the oxadiazole moiety is believed to enhance its cytotoxicity.
Comparative Studies
A comparative analysis with standard anticancer drugs like Doxorubicin revealed that the compound exhibited comparable or superior activity against certain cancer types. The structure–activity relationship (SAR) studies indicated that modifications in the molecular structure could lead to enhanced biological activity .
Pharmacokinetics
While detailed pharmacokinetic data is limited, factors such as solubility and stability under physiological conditions are critical for its bioavailability. Preliminary assessments suggest that environmental factors like pH and temperature can influence its stability and efficacy.
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential of this compound. Early investigations using animal models have shown promising results in reducing tumor sizes without significant toxicity to normal tissues.
Toxicological Assessment
Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles compared to standard chemotherapeutics. This suggests a favorable safety margin for potential clinical applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*THNT: 5,6,7,8-Tetrahydronaphthalen-2-yl
Key Observations :
- Substituents like trifluoromethyl (Compound 6) enhance electronegativity, influencing binding to hydrophobic enzyme pockets .
Anticancer Activity
Key Findings :
- Compound 8 (benzodioxole-thioacetamide) shows dual cytotoxicity and MMP-9 inhibition, critical for anti-metastatic activity .
- The target compound’s benzothiazole group may enhance kinase inhibition (e.g., Akt/FAK) but requires empirical validation .
Antimicrobial Activity
| Compound | MIC (µg/mL) Against MRSA | Nematode Survival Prolongation |
|---|---|---|
| Target | Not tested | Not tested |
| OZE-I | 4.5–8.7 | 48% (72-hour survival) |
Note: Benzothiazoles are less explored for antimicrobial use compared to oxadiazole-carboxamides like OZE-I.
Molecular Docking and Mechanism
- Compound 8 and Compound 9 : Docked into the MMP-9 active site with binding energies of −9.2 and −8.7 kcal/mol, respectively, via interactions with Zn²⁺ and hydrophobic residues .
- Target Compound : Computational models predict stronger affinity (−10.1 kcal/mol) due to benzothiazole’s planar structure and sulfur atom coordinating with catalytic zinc .
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, a two-step procedure involves:
Activation : Reacting a carboxylic acid (e.g., benzothiazole-2-carboxylic acid) with oxalyl chloride or thionyl chloride to form the acyl chloride.
Coupling : Combining the acyl chloride with an oxadiazole amine derivative (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine) in the presence of a base (e.g., pyridine) and a solvent like dichloromethane (DCM).
Yields range from 12% to 50%, depending on substituent effects and purification methods .
- Example Data :
| Derivative | Reaction Yield (%) | HPLC Purity (%) |
|---|---|---|
| Trifluoromethyl-substituted | 15 | 95.5 |
| Bromo-substituted | 50 | 95.3 |
| Isopropoxy-substituted | 12 | 97.9 |
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Characterization involves:
- Spectroscopy : H NMR and C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS: m/z 377.1).
- Chromatography : HPLC with retention time analysis (e.g., 8.2 min on a C18 column).
Purity is validated via TLC (R = 0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation.
Example: Substituting DCM with THF increased yields of oxadiazole derivatives by 20% in analogous compounds .
Q. What biological activities have been reported for this compound and its analogs?
- Methodological Answer :
- Antimicrobial Activity : Derivatives inhibit Staphylococcus aureus (MIC = 8–32 µg/mL) via disruption of cell wall synthesis. Activity correlates with electron-withdrawing substituents (e.g., bromo groups) .
- Enzyme Inhibition : Oxadiazole-based analogs inhibit adenylyl cyclases (IC = 0.5–2 µM), relevant to chronic pain pathways .
- Biofilm Disruption : At sub-MIC concentrations (4 µg/mL), analogs reduce S. aureus biofilm formation by 60–70% .
Q. How do structural modifications impact activity?
- Methodological Answer : A SAR study reveals:
- Oxadiazole Core : Essential for π-π stacking with target enzymes. Replacement with thiadiazole reduces potency by 10-fold .
- Tetrahydronaphthalene Moiety : Hydrophobic interactions enhance binding to bacterial membrane proteins. Cyclopropyl substitution (vs. phenyl) improves MIC by 4-fold .
- Benzothiazole Carboxamide : Electron-deficient rings (e.g., CF) increase metabolic stability but reduce solubility .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions (e.g., varying MICs across studies) are addressed via:
- Standardized Protocols : Use CLSI guidelines for broth microdilution assays.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions.
- Dose-Response Curves : Generate IC/EC values with ≥3 replicates to ensure reproducibility.
Example: Discrepancies in Proteus vulgaris inhibition (MIC = 16–64 µg/mL) were resolved by standardizing inoculum size (1 × 10 CFU/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
